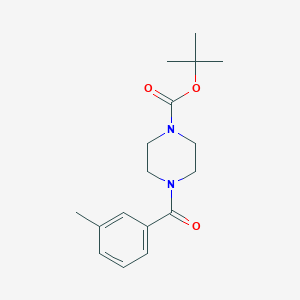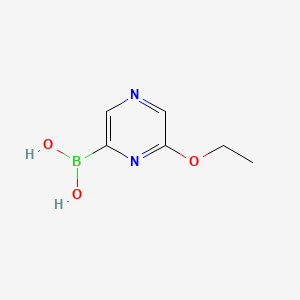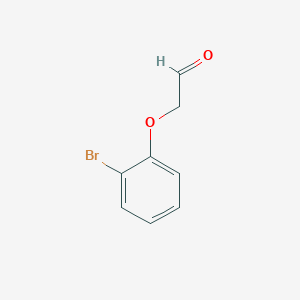![molecular formula C7H6ClNO2 B13933102 furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)
furo[2,3-b]pyridin-3(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to exhibit diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridin-3(2H)-one hydrochloride typically involves multicomponent and multicatalytic reactions. One common method involves the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . This method allows for the efficient and stereoselective synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the multicomponent reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furan or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-chlorosuccinimide for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Furo[2,3-b]pyridin-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative activity against cancer cell lines and potential antitumor properties.
Medicine: Investigated as a potential anticancer drug and for its antioxidant effects.
Industry: Used in the development of new anticoagulants and antimicrobial agents.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an inverse agonist of the cannabinoid receptor (CB1R), which plays a role in various physiological processes . Additionally, its antiproliferative activity is linked to its ability to inhibit certain enzymes and signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Furo[2,3-b]pyridin-3(2H)-one hydrochloride can be compared with other similar compounds, such as:
3-Aminofuro[2,3-b]pyridine: Exhibits similar antiproliferative and antitumor activities.
Furo[3,2-b]pyridine: Another fused heterocyclic compound with distinct chemical properties.
1H-Pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-5(6)2-1-3-8-7;/h1-3H,4H2;1H |
InChI Key |
QXAAQANPSTZSRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)N=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)
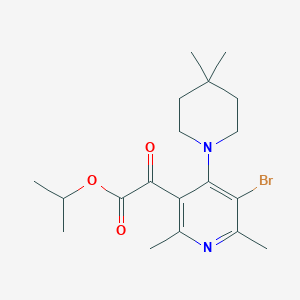

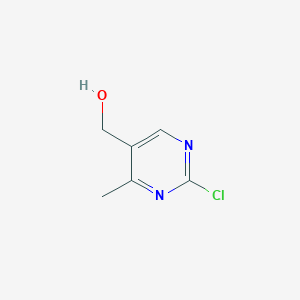
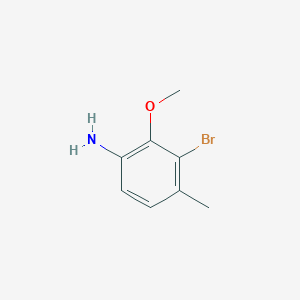
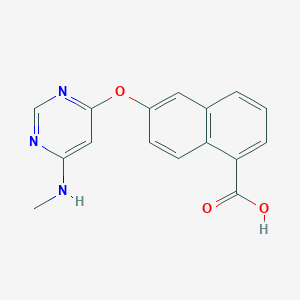
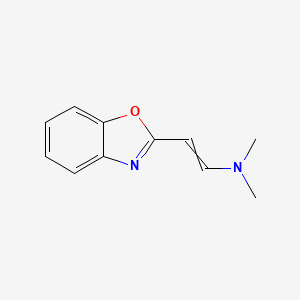
![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
